Dhfr-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

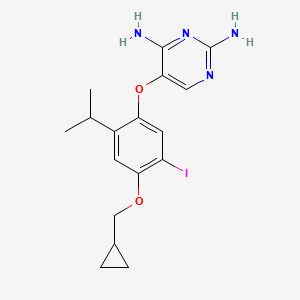

Molecular Formula |

C17H21IN4O2 |

|---|---|

Molecular Weight |

440.3 g/mol |

IUPAC Name |

5-[4-(cyclopropylmethoxy)-5-iodo-2-propan-2-ylphenoxy]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C17H21IN4O2/c1-9(2)11-5-14(23-8-10-3-4-10)12(18)6-13(11)24-15-7-21-17(20)22-16(15)19/h5-7,9-10H,3-4,8H2,1-2H3,(H4,19,20,21,22) |

InChI Key |

OOZZEXUFFLIQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OCC3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Dhfr-IN-17: A Comprehensive Technical Guide on its Discovery and Synthesis

A thorough investigation into the scientific literature and chemical databases for a compound specifically designated as "Dhfr-IN-17" has yielded no direct results. This suggests that "this compound" may be a novel inhibitor, an internal compound designation not yet publicly disclosed, or a potential misnomer for a known Dihydrofolate Reductase (DHFR) inhibitor.

This in-depth guide is therefore structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies central to the discovery and synthesis of novel DHFR inhibitors, a class of compounds to which this compound would belong. The content herein is based on established knowledge of DHFR and the development of its inhibitors.

The Critical Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[1][2][3][4][5][6] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][3][4][6][7][8] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[1][7][9] By extension, DHFR activity is intrinsically linked to DNA synthesis, repair, and cellular proliferation.[1][6][7] This makes DHFR a highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases where rapidly dividing cells are a hallmark.[2][3][4][5][6][10][11]

The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA precursors, arrests the cell cycle, and ultimately leads to cell death.[1][5][6][7]

The DHFR Catalytic Cycle and Inhibition Strategy

The catalytic cycle of DHFR involves the binding of both DHF and NADPH to the enzyme's active site. A hydride ion is transferred from NADPH to DHF, resulting in the formation of THF and NADP+.[3][8] The design of DHFR inhibitors typically revolves around creating molecules that can bind to the active site with high affinity, competing with the natural substrate, DHF.[1][2][5]

Below is a conceptual representation of the DHFR signaling pathway and the point of inhibition.

Caption: The role of DHFR in the folate pathway and its inhibition.

Discovery of Novel DHFR Inhibitors: A Methodological Workflow

The discovery of a novel DHFR inhibitor like "this compound" would likely follow a structured drug discovery workflow.

Caption: A typical workflow for the discovery of a new drug candidate.

Experimental Protocols:

a. High-Throughput Screening (HTS) for DHFR Inhibitors:

-

Principle: A spectrophotometric assay is commonly used to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

-

Add recombinant human DHFR enzyme to the wells of a microtiter plate.

-

Add the test compounds (from a chemical library) at a specific concentration.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Compounds that inhibit the decrease in absorbance are identified as "hits".

-

b. IC50 Determination:

-

Principle: To quantify the potency of an inhibitor, a dose-response curve is generated to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

-

Protocol:

-

Perform the DHFR activity assay as described above with serial dilutions of the inhibitor.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Synthesis of Novel DHFR Inhibitors

The synthesis of a novel DHFR inhibitor would depend on its chemical scaffold. Many known DHFR inhibitors are analogs of folic acid, often featuring a diaminopyrimidine or a related heterocyclic core structure.

A generalized synthetic approach for a hypothetical diaminopyrimidine-based inhibitor is presented below.

Caption: A generalized synthetic workflow for a DHFR inhibitor.

Experimental Protocols:

a. Synthesis of a 2,4-Diaminopyrimidine Core:

-

Principle: A common method involves the condensation of a guanidine derivative with a β-keto ester or a related three-carbon electrophile.

-

Protocol:

-

Dissolve guanidine hydrochloride and a suitable β-keto ester in an appropriate solvent (e.g., ethanol).

-

Add a base (e.g., sodium ethoxide) to facilitate the condensation reaction.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product.

-

Purify the 2,4-diaminopyrimidine core by recrystallization or column chromatography.

-

b. Functionalization of the Pyrimidine Core:

-

Principle: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing various substituents onto the pyrimidine ring to explore the structure-activity relationship (SAR).

-

Protocol (Suzuki Coupling Example):

-

To a reaction vessel, add the halogenated diaminopyrimidine core, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup to remove inorganic salts.

-

Purify the final product by column chromatography.

-

Quantitative Data for DHFR Inhibitors

While specific data for "this compound" is unavailable, the following table illustrates the type of quantitative data that would be generated and presented for a novel DHFR inhibitor.

| Compound | hDHFR IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) |

| Methotrexate | 0.1 | 5 | 8 |

| Trimethoprim | 5000 | >10000 | >10000 |

| Hypothetical this compound | Data to be determined | Data to be determined | Data to be determined |

hDHFR IC50: The half-maximal inhibitory concentration against human Dihydrofolate Reductase. GI50: The concentration of the compound that causes 50% growth inhibition in a specific cancer cell line.

Conclusion

The discovery and synthesis of novel DHFR inhibitors remain a vibrant area of research in medicinal chemistry. While the identity of "this compound" is not yet in the public domain, the established principles and methodologies outlined in this guide provide a robust framework for the development of such compounds. The journey from a conceptual target to a clinical candidate involves a multidisciplinary effort encompassing target validation, high-throughput screening, medicinal chemistry for lead optimization, and rigorous preclinical evaluation. Future disclosures on "this compound" will be crucial to fully understand its chemical structure, biological activity, and therapeutic potential.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. uniprot.org [uniprot.org]

- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 11. US8835445B2 - Dihydrofolate reductase inhibitors - Google Patents [patents.google.com]

In-Depth Technical Guide: Dhfr-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-17, also identified as compound j9, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR), specifically targeting the enzyme in Staphylococcus aureus (SaDHFR). Its development addresses the critical need for novel antibiotics to combat drug-resistant bacterial infections. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is chemically known as 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.

| Property | Value | Reference |

| CAS Number | 865305-30-2 | |

| Molecular Formula | C₁₄H₁₇IN₄O₂ | |

| Molecular Weight | 400.22 g/mol | |

| Appearance | White solid |

Mechanism of Action

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.

By binding to the active site of DHFR, this compound blocks the production of THF. This depletion of the THF pool disrupts DNA synthesis and cell growth, ultimately leading to bacterial cell death. The high potency and selectivity of this compound for S. aureus DHFR make it a promising candidate for targeted antibacterial therapy.

Quantitative Data

In Vitro Activity

| Parameter | Value | Species | Reference |

| IC₅₀ (DHFR inhibition) | 0.97 nM | S. aureus | |

| Minimum Inhibitory Concentration (MIC) | 0.031 µg/mL | S. aureus |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 40.7% | Mouse |

In Vivo Efficacy

This compound has demonstrated favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection. Oral administration at doses of 2, 5, or 10 mg/kg for three consecutive days was shown to alleviate skin infection damage in C57 mice.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A general outline based on related syntheses is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.

General Procedure:

-

Grignard Reaction: Commercially available 2-hydroxy-5-methoxyacetophenone is reacted with methylmagnesium chloride to yield intermediate b1.

-

Reduction: Intermediate b1 is reduced using a trifluoroacetic acid and triethylsilane system to produce intermediate c1.

-

Williamson Reaction: Intermediate c1 undergoes a Williamson reaction with bromoacetonitrile to form intermediate d1.

-

Cyclization and subsequent steps: Intermediate d1 is then subjected to a series of reactions, including cyclization, to yield the final product, this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against DHFR.

Materials:

-

Recombinant S. aureus DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant SaDHFR enzyme, and the various concentrations of this compound.

-

Initiate the reaction by adding NADPH and DHF to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

-

The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Staphylococcus aureus strains (including MRSA)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound

-

96-well microplates

-

Bacterial incubator

Procedure:

-

Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microplate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a highly potent and selective inhibitor of Staphylococcus aureus dihydrofolate reductase with promising antibacterial activity, including against resistant strains like MRSA. Its favorable oral bioavailability and in vivo efficacy in preclinical models underscore its potential as a developmental candidate for a new class of antibiotics. Further research and clinical evaluation are warranted to fully elucidate its therapeutic utility.

Dhfr-IN-17: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Dhfr-IN-17, a potent dihydrofolate reductase (DHFR) inhibitor. This guide details its supplier, availability, and key technical data, including experimental protocols and an examination of the DHFR signaling pathway.

Introduction to this compound

This compound, also known as compound j9, is a potent and orally active inhibitor of Staphylococcus aureus dihydrofolate reductase (SaDHFR). Its inhibitory action against this essential enzyme gives it significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The inhibition of DHFR disrupts the folic acid metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.

Supplier and Availability

This compound is commercially available for research purposes.

Supplier Information:

| Supplier | Product Name | Catalog Number |

| TargetMol | This compound | T4136 |

Availability and Storage:

| Form | Storage Temperature | Stability |

| Powder | -20°C | 3 years |

| In solvent | -80°C | 1 year |

Note: Shipping is conducted with blue ice or at ambient temperature.

Technical Data

This section summarizes the key quantitative data for this compound.

| Parameter | Value | Species/Strain |

| IC₅₀ | 0.97 nM | S. aureus DHFR |

| MIC | 0.031 µg/mL | Staphylococcus aureus |

Dihydrofolate Reductase (DHFR) Signaling Pathway

The enzyme dihydrofolate reductase is a critical component in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids like glycine and methionine. By inhibiting DHFR, this compound depletes the intracellular pool of THF, which in turn halts DNA synthesis and repair, leading to bacterial cell death.

Experimental Protocols

While the specific, detailed experimental protocol for the in vivo studies of this compound is not publicly available, this section provides a representative protocol for a murine model of MRSA skin infection, based on established methodologies in the field. This protocol is intended to serve as a guide for researchers designing similar experiments.

In Vivo Murine MRSA Skin Infection Model

Objective: To evaluate the efficacy of this compound in a murine model of skin infection caused by methicillin-resistant Staphylococcus aureus (MRSA).

Materials:

-

Animals: C57BL/6 mice (female, 6-8 weeks old)

-

Bacterial Strain: MRSA USA300

-

Compound: this compound (formulated for oral administration)

-

Vehicle Control: Appropriate vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)

-

Anesthetic: Isoflurane or similar

-

Shaving equipment and depilatory cream

-

Sterile saline

-

Calipers

-

Bacterial culture media (e.g., Tryptic Soy Broth, TSB)

-

Plates for CFU enumeration (e.g., Tryptic Soy Agar, TSA)

-

Homogenizer

Workflow:

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week. The day before infection, remove the hair from the dorsal side of the mice using clippers and a depilatory cream.

-

Bacterial Inoculum Preparation: Culture MRSA USA300 in TSB overnight at 37°C. On the day of infection, dilute the overnight culture in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

-

Infection: Anesthetize the mice. Inject a defined volume (e.g., 50 µL) of the bacterial suspension subcutaneously into the shaved dorsal area.

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound orally at specified doses (e.g., 2, 5, or 10 mg/kg) or the vehicle control once daily for a predetermined duration (e.g., 3 consecutive days), starting at a specific time point post-infection (e.g., 2 hours).

-

Monitoring and Evaluation:

-

Measure the size of the skin lesion (length and width) daily using calipers.

-

Monitor the general health and weight of the animals daily.

-

At the end of the experiment (e.g., day 4 post-infection), euthanize the mice.

-

-

Bacterial Load Determination:

-

Aseptically excise the skin lesion and a surrounding margin of healthy tissue.

-

Weigh the tissue sample.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on TSA plates.

-

Incubate the plates at 37°C for 24 hours and count the colonies to determine the number of CFU per gram of tissue.

-

Statistical Analysis: Compare the lesion sizes and bacterial loads between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a promising antibacterial agent with potent inhibitory activity against S. aureus DHFR. Its oral availability and efficacy in preclinical models of MRSA infection make it a valuable tool for research in infectious diseases and drug development. This guide provides a foundational understanding of its properties and a framework for its in vivo evaluation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential as a therapeutic agent.

Dhfr-IN-17: A Potent Inhibitor of Staphylococcus aureus Dihydrofolate Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-17, also identified as compound j9, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR) from Staphylococcus aureus (SaDHFR).[1][2] This compound has demonstrated significant antibacterial activity against S. aureus, a pathogen of high clinical importance due to the emergence of antibiotic-resistant strains.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and inhibiting dihydrofolate reductase, a crucial enzyme in the folate biosynthesis pathway.[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[6][7] By inhibiting SaDHFR, this compound disrupts these vital biosynthetic processes, leading to the cessation of bacterial growth and cell death.[6]

The inhibitory action of this compound on SaDHFR is direct, as demonstrated by multiple genetic and biochemical approaches showing that the compound binds directly to the enzyme.[4]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Enzyme/Organism | Value | Reference |

| IC50 | Staphylococcus aureus DHFR (SaDHFR) | 0.97 nM | [1][2] |

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.031 µg/mL | [1][2] |

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.

General Experimental Workflow for DHFR Inhibitor Evaluation

The diagram below outlines a typical workflow for the discovery and evaluation of novel DHFR inhibitors like this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key assays used to characterize this compound.

SaDHFR Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the concentration of this compound required to inhibit 50% of the SaDHFR enzyme activity.

-

Enzyme and Substrates: Recombinant S. aureus DHFR is purified. Dihydrofolate (DHF) and NADPH are used as substrates.

-

Assay Buffer: A suitable buffer, typically at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5), containing co-factors and additives to ensure enzyme stability and activity.

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, NADPH, and SaDHFR enzyme.

-

Varying concentrations of this compound (or a vehicle control) are added to the reaction mixture and pre-incubated.

-

The reaction is initiated by the addition of DHF.

-

The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents the visible growth of S. aureus.

-

Bacterial Strain: A susceptible strain of S. aureus (e.g., ATCC strains) is used.

-

Growth Medium: A standard bacterial growth medium such as Mueller-Hinton Broth (MHB) is utilized.

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in the growth medium in a 96-well microtiter plate.

-

A standardized inoculum of S. aureus is added to each well.

-

Positive (no inhibitor) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Conclusion

This compound is a highly potent inhibitor of Staphylococcus aureus DHFR with significant antibacterial activity. Its well-defined mechanism of action and strong in vitro performance make it a promising lead compound for the development of new anti-staphylococcal agents. Further investigations into its selectivity, in vivo efficacy, and safety profile are warranted to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitor design to target a unique feature in the folate pocket of Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus PMID: 38466654 | MCE [medchemexpress.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dhfr-IN-17: A Novel Dihydrofolate Reductase Inhibitor

Disclaimer: As of the latest search, no specific patent application explicitly disclosing the chemical structure or use of Dhfr-IN-17 (also known as compound j9) has been identified in the public domain. The following technical information is compiled from a recent scientific publication.

Introduction

This compound, also referred to as compound j9, is a novel and potent inhibitor of dihydrofolate reductase (DHFR), specifically targeting the enzyme in Staphylococcus aureus (SaDHFR). Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these vital cellular processes, leading to an antimicrobial effect. This compound has demonstrated significant in vitro activity against S. aureus, including methicillin-resistant strains (MRSA), and has shown promising efficacy in preclinical in vivo models of bacterial infection. This document provides a detailed technical overview of this compound, including its biochemical and pharmacological properties, synthesis, and the methodologies used for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| Staphylococcus aureus DHFR (SaDHFR) | 0.97 |

Table 2: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Staphylococcus aureus | 0.031 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome |

| Mouse model of MRSA skin infection | 2, 5, or 10 mg/kg, orally, for three consecutive days | Alleviation of skin infection damage |

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as described in the available scientific literature.

Synthesis of this compound (Compound j9)

The synthesis of this compound involves a multi-step chemical process. A generalized synthetic scheme is as follows:

-

Starting Materials: Commercially available reagents are used as starting materials. The synthesis begins with the preparation of key intermediates.

-

Intermediate Synthesis: A crucial step involves the coupling of a substituted phenol with a pyrimidine derivative. This is typically achieved through a nucleophilic aromatic substitution reaction.

-

Final Product Formation: The final structure of this compound is obtained by introducing the diamino functionalities onto the pyrimidine ring. This is often accomplished through amination reactions.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to ensure high purity.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

DHFR Enzyme Inhibition Assay

The inhibitory activity of this compound against SaDHFR is determined using a spectrophotometric assay.

-

Reagents: Recombinant SaDHFR enzyme, dihydrofolate (DHF) as the substrate, and NADPH as the cofactor.

-

Procedure:

-

The reaction is initiated by adding the SaDHFR enzyme to a reaction mixture containing DHF, NADPH, and varying concentrations of this compound.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is assessed by determining its MIC against S. aureus.

-

Method: The broth microdilution method is typically employed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

A standardized inoculum of S. aureus is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

In Vivo Efficacy Study in a Mouse Model of MRSA Skin Infection

The in vivo efficacy of this compound is evaluated in a murine model of skin infection.

-

Animal Model: C57BL/6 mice are typically used.

-

Infection: A defined inoculum of a clinical MRSA strain is injected subcutaneously into the backs of the mice.

-

Treatment: this compound is administered orally at different doses (e.g., 2, 5, and 10 mg/kg) for a specified duration (e.g., three consecutive days) starting at a defined time post-infection.

-

Evaluation: The efficacy is assessed by monitoring various parameters, such as:

-

Skin lesion size and severity.

-

Bacterial burden in the infected tissue, determined by colony-forming unit (CFU) counts.

-

Histopathological analysis of the skin tissue to evaluate inflammation and tissue damage.

-

Visualizations

The following diagrams illustrate the signaling pathway of DHFR inhibition and the experimental workflow for the evaluation of this compound.

Caption: DHFR Inhibition Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Methodological & Application

Application Notes and Protocols for Dhfr-IN-4 In Vitro Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Dhfr-IN-4, a potent inhibitor of dihydrofolate reductase (DHFR). This document includes detailed experimental protocols and data presentation guidelines.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts these processes, leading to cell death, making it a well-established target for cancer chemotherapy. Dhfr-IN-4 is a potent inhibitor of DHFR and has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of Dhfr-IN-4 against its primary target, DHFR, as well as its off-target activities against EGFR and HER2. This data is essential for designing experiments and interpreting results.

| Target | IC50 (nM) |

| DHFR | 123 |

| EGFR | 246 |

| HER2 | 357 |

Signaling Pathway

The diagram below illustrates the central role of DHFR in the folate metabolism pathway and how its inhibition by compounds like Dhfr-IN-4 disrupts downstream synthesis of DNA, RNA, and proteins.

Caption: DHFR signaling pathway and the inhibitory action of Dhfr-IN-4.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of Dhfr-IN-4 on purified DHFR enzyme.

Principle

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of Dhfr-IN-4 is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents

-

Purified recombinant human DHFR enzyme

-

Dhfr-IN-4

-

Dihydrofolic acid (DHF)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Methotrexate (positive control inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl

-

DMSO (for dissolving inhibitor)

-

96-well, UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation

-

Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.

-

DHFR Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 200 nM).

-

NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment and keep on ice, protected from light.

-

DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.

-

Dhfr-IN-4 Stock Solution (10 mM): Dissolve Dhfr-IN-4 in 100% DMSO to a stock concentration of 10 mM.

-

Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer to a stock concentration of 1 mM.

Assay Procedure

The following workflow outlines the steps for performing the DHFR inhibition assay in a 96-well plate format.

Caption: Experimental workflow for the in vitro DHFR inhibition assay.

Detailed Steps:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM Dhfr-IN-4 stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 1 nM final concentration in the assay). Also, prepare dilutions of methotrexate for the positive control.

-

Assay Plate Setup:

-

Blank (No Enzyme): 90 µL Assay Buffer + 10 µL DHF + 10 µL NADPH.

-

Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.

-

Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme.

-

Test Wells: 88 µL Assay Buffer + 2 µL of each Dhfr-IN-4 dilution + 10 µL DHFR enzyme.

-

-

Pre-incubation: Add the assay buffer, inhibitor (or DMSO/methotrexate), and DHFR enzyme to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To start the reaction, add 10 µL of the DHF substrate solution to all wells. The final reaction volume will be 110 µL.

-

Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

Data Analysis

-

Calculate Initial Velocity: Determine the rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each concentration of Dhfr-IN-4: % Inhibition = [1 - (V₀ inhibitor / V₀ no inhibitor)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the Dhfr-IN-4 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Assay Protocol

For a more physiologically relevant assessment, a cell-based assay can be performed to evaluate the effect of Dhfr-IN-4 on cell proliferation.

Principle

This assay measures the ability of Dhfr-IN-4 to inhibit the growth of cancer cell lines. The reduction in cell viability upon treatment with the inhibitor is quantified using a colorimetric method such as the MTT or MTS assay.

Materials and Reagents

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dhfr-IN-4

-

MTT or MTS reagent

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Dhfr-IN-4 in cell culture medium and add 100 µL to the respective wells. Include wells with untreated cells (vehicle control, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

Viability Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the Dhfr-IN-4 concentration to determine the GI50 (concentration for 50% growth inhibition).

Application Notes and Protocols for Dhfr-IN-17 Cell-Based Assays

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a key role in the synthesis of nucleotides and amino acids.[1][2][3][4][5] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4][6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2][3][4][5][7]

This document provides detailed application notes and protocols for cell-based assays involving Dhfr-IN-17, a specific inhibitor of DHFR. These guidelines are intended for researchers, scientists, and professionals involved in drug development and related fields.

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[2][3][4] This reaction is vital for maintaining the intracellular pool of THF, which is essential for one-carbon transfer reactions.[2][5] Inhibitors of DHFR, such as this compound, bind to the active site of the enzyme, preventing the binding of DHF and thereby blocking the production of THF.[5] This leads to a depletion of downstream metabolites, including thymidylate and purines, which are necessary for DNA synthesis.[1][5] The ultimate consequence of DHFR inhibition is the cessation of cell proliferation and induction of cell death.[4][8]

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of compounds like this compound.

Caption: DHFR signaling pathway and inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in various cell lines. This data is essential for designing and interpreting cell-based assays.

| Cell Line | Assay Type | Parameter | Value |

| MCF-7 | Proliferation | IC50 | Data not available |

| A549 | Proliferation | IC50 | Data not available |

| HCT116 | Proliferation | IC50 | Data not available |

| CCRF-CEM | DHFR Activity | Ki | Data not available |

Note: Specific quantitative data for this compound, such as IC50 and Ki values, are not currently available in the public domain. The table is provided as a template for researchers to populate with their experimental data.

Experimental Protocols

This section provides detailed protocols for common cell-based assays to evaluate the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for the MTT assay.

Caption: MTT cell proliferation assay workflow.

Western Blot Analysis for DHFR Expression

This protocol is used to determine the effect of this compound on the expression levels of DHFR protein.

Materials:

-

This compound

-

Selected cancer cell line

-

6-well cell culture plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against DHFR

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

The logical relationship for interpreting Western Blot results is depicted below.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of a Dihydrofolate Reductase (DHFR) Inhibitor

Disclaimer: Information regarding a specific compound designated "Dhfr-IN-17" is not available in the public domain or scientific literature based on the conducted searches. The following application notes and protocols are provided as a general guideline for the in vivo study of a novel Dihydrofolate Reductase (DHFR) inhibitor. The details are based on established methodologies for well-characterized DHFR inhibitors, such as methotrexate, and should be adapted based on the specific physicochemical and pharmacological properties of the test compound.

Application Notes

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids (e.g., glycine and methionine). These molecules are the building blocks for DNA synthesis and cellular proliferation.[2][3]

By inhibiting DHFR, the cellular pool of THF is depleted, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[2] This mechanism makes DHFR an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[3][4] Many rapidly dividing cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[5]

Considerations for In Vivo Studies

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Before initiating efficacy studies, it is essential to understand the PK/PD profile of the test inhibitor. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and target engagement in the animal model.

-

Animal Model Selection: The choice of animal model is critical and depends on the research question. For oncology studies, human tumor xenografts in immunodeficient mice (e.g., NMRI nu/nu or NOD-SCID) are commonly used.[1] For studies on infectious diseases, relevant infection models should be employed.

-

Dose Range Finding: A maximum tolerated dose (MTD) study is necessary to determine the dose range that is both safe and effective.[1] This involves administering escalating doses of the inhibitor and monitoring for signs of toxicity, such as body weight loss, changes in behavior, and mortality.

-

Route of Administration: The route of administration should be chosen based on the compound's properties and the intended clinical application. Common routes for preclinical studies include intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[1][6]

-

Vehicle Selection: The inhibitor should be formulated in a vehicle that ensures its solubility and stability without causing toxicity to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO and Tween 80.

Quantitative Data Summary

The following tables summarize representative dosage and experimental parameters for the well-known DHFR inhibitor, methotrexate, in murine cancer models. This data can serve as a starting point for designing studies with a novel DHFR inhibitor.

Table 1: Exemplary Dosages of Methotrexate in Murine Models

| Animal Model | Cancer Type | Dosage | Administration Route | Reference |

| C3H-He/J Mice | Chronic Myeloid Leukemia | 2 mg/kg/day | Intravenous (i.v.) | [7] |

| BALB/c Mice | 4T1 Breast Cancer | 120 mg/kg (single dose) | Intravenous (i.v.) | [6] |

| NMRI nu/nu Mice | Human Tumor Xenografts | 10-20 mg/kg (3 times weekly) | Intravenous (i.v.) | [1] |

| C57BL/6 Mice | MC38 Colon Carcinoma | 5 or 20 mg/kg | Not specified | [8] |

| DBA/2 Mice | L1210 Leukemia | 0.5 - 100 mg/kg | Not specified | [9] |

Table 2: General Parameters for an In Vivo Efficacy Study

| Parameter | Description |

| Animal Strain | NMRI nu/nu or similar immunodeficient mice |

| Age/Weight | 6-8 weeks old / 20-25 g |

| Tumor Model | Subcutaneous xenograft of a human cancer cell line (e.g., MDA-MB-231, PC3) |

| Tumor Implantation | Subcutaneous injection of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) |

| Group Size | 6-10 mice per group to ensure statistical power |

| Treatment Start | When tumors reach a palpable size (e.g., 50-100 mm³) |

| Monitoring | Tumor volume and body weight measured 2-3 times per week |

| Efficacy Endpoint | Tumor Growth Inhibition (TGI) |

| Study Duration | Typically 21-28 days, or until tumors in the control group reach a predetermined maximum size |

Experimental Protocols

Protocol for In Vivo Efficacy Assessment in a Human Tumor Xenograft Model

This protocol outlines a typical efficacy study of a novel DHFR inhibitor in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

-

Novel DHFR inhibitor (e.g., this compound)

-

Vehicle solution (e.g., sterile PBS with 5% DMSO and 10% Tween 80)

-

Human cancer cell line (e.g., MDA-MB-231 breast cancer)

-

6-8 week old female immunodeficient mice (e.g., NMRI nu/nu)

-

Cell culture medium and reagents

-

Matrigel or similar basement membrane matrix

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture and Preparation: Culture the human cancer cells according to standard protocols. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Animal Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8 per group).

-

Drug Preparation and Administration: Prepare the formulation of the DHFR inhibitor in the chosen vehicle on each day of dosing. Administer the inhibitor and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intravenous injection three times a week).

-

Monitoring During Treatment: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity or distress.

-

Study Termination and Analysis: The study is typically terminated after 3-4 weeks of treatment, or when the tumors in the control group reach the protocol-defined size limit. At the end of the study, euthanize the animals, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.

Visualizations

Signaling Pathway of DHFR Inhibition

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

Application Notes and Protocols: Utilizing Novel DHFR Inhibitors for Antibiotic Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. Dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, is a well-validated target for antibacterial drugs.[1][2][3] Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[4][5][6]

One of the most common DHFR inhibitors is trimethoprim (TMP). However, the extensive use of TMP has led to the selection of resistant bacterial strains, primarily through point mutations in the folA gene encoding DHFR.[1][7][8][9] These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor while maintaining its catalytic function.[8][9] This has driven the search for new generations of DHFR inhibitors that are effective against both wild-type and resistant bacterial strains.

These application notes provide a comprehensive overview of the use of a representative novel propargyl-linked antifolate, herein referred to as DHFRi-X, for studying antibiotic resistance. The protocols and data presented are based on established methodologies for characterizing DHFR inhibitors and their interaction with susceptible and resistant bacteria.

Mechanism of Action and Role in Antibiotic Resistance

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[5][6] THF is then utilized in various one-carbon transfer reactions essential for the synthesis of purines, thymidylate, and amino acids like methionine and glycine.[4] By inhibiting DHFR, compounds like DHFRi-X block this vital metabolic pathway, leading to bacteriostatic or bactericidal effects.[10]

Antibiotic resistance to DHFR inhibitors typically arises from one or more of the following mechanisms:

-

Target Modification: Point mutations in the DHFR enzyme can decrease the binding affinity of the inhibitor.[1][8]

-

Target Overexpression: Increased production of the DHFR enzyme can titrate out the inhibitor.[8][9]

-

Acquisition of Resistant DHFR Genes: Plasmids can carry genes encoding for DHFR variants that are inherently less susceptible to inhibition.[8][11]

-

Efflux Pumps: Active transport of the inhibitor out of the bacterial cell can reduce its intracellular concentration.[7]

Studying novel inhibitors like DHFRi-X involves assessing their potency against wild-type and known resistant variants of DHFR, as well as their propensity to select for new resistance mutations.

Quantitative Data Summary

The following table summarizes representative quantitative data for our hypothetical novel DHFR inhibitor, DHFRi-X, in comparison to trimethoprim (TMP). This data is illustrative of the type of information generated during the characterization of a new DHFR inhibitor.

| Compound | Organism/Enzyme | IC50 (nM)a | MIC (µg/mL)b | Mutant Prevention Concentration (µg/mL)c | Mutation Frequencyd |

| DHFRi-X | S. aureus DHFR (Wild-Type) | 5.2 | |||

| S. aureus DHFR (F98Y Mutant) | 15.8 | ||||

| S. aureus (Wild-Type) | 0.5 | 1.25 | 1.1 x 10-9 | ||

| S. aureus (TMP-Resistant) | 2.5 | ||||

| Trimethoprim (TMP) | S. aureus DHFR (Wild-Type) | 20.4 | |||

| S. aureus DHFR (F98Y Mutant) | >1000 | ||||

| S. aureus (Wild-Type) | 1.0 | >10 | 5.0 x 10-8 | ||

| S. aureus (TMP-Resistant) | >32 |

aIC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the enzymatic activity of purified DHFR by 50%. bMIC (Minimum Inhibitory Concentration): Lowest concentration of the inhibitor that prevents visible growth of a bacterial culture. cMutant Prevention Concentration (MPC): Lowest concentration of the inhibitor that prevents the growth of any resistant mutants in a large bacterial population. dMutation Frequency: The frequency at which resistant mutants arise in a bacterial population upon exposure to the inhibitor.

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and the mechanism of action of DHFR inhibitors.

Caption: DHFR's role in the folate pathway and its inhibition.

Experimental Workflow for Characterizing a Novel DHFR Inhibitor

This workflow outlines the key steps in evaluating a new DHFR inhibitor for its potential to combat antibiotic resistance.

Caption: Workflow for evaluating a new DHFR inhibitor.

Logical Relationship in DHFR-Targeted Antibiotic Resistance

This diagram illustrates the interplay between DHFR inhibition, bacterial survival, and the emergence of resistance.

Caption: Logic of DHFR inhibition and resistance.

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

Objective: To determine the IC50 of DHFRi-X against purified wild-type and mutant DHFR enzymes.

Materials:

-

Purified recombinant DHFR enzyme (wild-type and mutant)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

DHFRi-X stock solution (in DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of DHFRi-X in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

DHFR enzyme solution (to a final concentration of 10 nM)

-

DHFRi-X dilution or DMSO (for control)

-

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding a solution of DHF and NADPH (final concentrations of 100 µM each).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of DHFRi-X.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of DHFRi-X against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus wild-type and TMP-resistant)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

DHFRi-X stock solution

-

96-well microplates

-

Bacterial inoculum standardized to 5 x 105 CFU/mL

Procedure:

-

Prepare two-fold serial dilutions of DHFRi-X in CAMHB in a 96-well plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of DHFRi-X that completely inhibits visible bacterial growth.

Protocol 3: Selection of Resistant Mutants

Objective: To determine the frequency of spontaneous resistance to DHFRi-X.

Materials:

-

Bacterial strain of interest

-

Iso-Sensitest Agar (ISA) or other suitable agar medium

-

DHFRi-X

-

Overnight bacterial culture

Procedure:

-

Grow a saturated overnight culture of the test bacterium.

-

Plate approximately 1010 CFU of the culture onto ISA plates containing DHFRi-X at a concentration of 10x the MIC.

-

Plate serial dilutions of the culture onto inhibitor-free ISA plates to determine the total viable count.

-

Incubate all plates at 37°C for 30-48 hours.

-

Count the number of colonies that grow on the inhibitor-containing plates (resistant mutants) and on the inhibitor-free plates (total viable cells).

-

Calculate the mutation frequency by dividing the number of resistant mutants by the total number of viable cells.[1]

Protocol 4: Analysis of DHFR Mutations

Objective: To identify mutations in the folA gene of resistant mutants.

Materials:

-

Resistant bacterial colonies from Protocol 3

-

Genomic DNA extraction kit

-

PCR primers specific for the folA gene

-

PCR reagents

-

DNA sequencing service

Procedure:

-

Isolate genomic DNA from several independent resistant colonies.

-

Amplify the folA gene using PCR with the specific primers.

-

Purify the PCR product.

-

Send the purified PCR product for Sanger sequencing.

-

Align the resulting DNA sequences with the wild-type folA sequence to identify any mutations.

Conclusion

The study of novel DHFR inhibitors like DHFRi-X is a promising strategy in the fight against antibiotic resistance. The protocols and methodologies outlined in these application notes provide a framework for the comprehensive evaluation of such compounds. By assessing their potency against resistant strains and their propensity to select for new mutations, researchers can prioritize the development of next-generation antibiotics that are less prone to the rapid emergence of resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring antibiotic resistance in diverse homologs of the dihydrofolate reductase protein family through broad mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Antibiotic Resistance in Diverse Homologs of the Dihydrofolate Reductase Protein Family through Broad Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

Application Notes and Protocols for High-Throughput Screening of Dhfr-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.[1]

Beyond its potent activity against DHFR, Dhfr-IN-4 also exhibits inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two receptor tyrosine kinases frequently implicated in cancer development and progression.[4] This multi-targeted profile makes Dhfr-IN-4 a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents.

These application notes provide a comprehensive overview of the use of Dhfr-IN-4 in HTS, including its mechanism of action, detailed experimental protocols for biochemical and cell-based assays, and data presentation guidelines.

Mechanism of Action

Dhfr-IN-4 primarily functions as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate.[1] This leads to a depletion of the intracellular pool of tetrahydrofolate, which in turn inhibits the synthesis of nucleotides necessary for DNA replication and cell proliferation.[1]

Additionally, Dhfr-IN-4 demonstrates inhibitory activity against EGFR and HER2, which are key components of signaling pathways that regulate cell growth, survival, and differentiation.[4][5][6] By targeting these receptors, Dhfr-IN-4 can potentially overcome resistance mechanisms associated with therapies that target only a single pathway.

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic activities of Dhfr-IN-4.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Biochemical Assays | |||

| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition Assay | 123 nM | [4] |

| Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition Assay | 246 nM | [4] |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Kinase Inhibition Assay | 357 nM | [4] |

| Cell-Based Assays | |||

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay (72h) | 9.67 ± 0.7 µM | [4] |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity Assay (72h) | 8.46 ± 0.7 µM | [4] |

| HCT-116 (Colorectal Carcinoma) | Cytotoxicity Assay (72h) | 13.24 ± 0.9 µM | [4] |

| PC3 (Prostate Adenocarcinoma) | Cytotoxicity Assay (72h) | 11.17 ± 1.0 µM | [4] |

| HeLa (Cervical Adenocarcinoma) | Cytotoxicity Assay (72h) | 6.90 ± 0.5 µM | [4] |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Dhfr-IN-4.

Caption: Inhibition of DHFR by Dhfr-IN-4 blocks the synthesis of essential DNA precursors.

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Dhfr-IN-17 Technical Support Center: Troubleshooting Solubility Issues

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with Dhfr-IN-17, a potent dihydrofolate reductase (DHFR) inhibitor. While specific quantitative solubility data for this compound in common laboratory solvents is not publicly available, this guide offers practical advice, experimental protocols, and troubleshooting workflows to assist researchers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on available information for in vivo studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. For in vivo formulations, a co-solvent system is often necessary to maintain solubility upon further dilution in aqueous solutions.

Q2: How should I store this compound solutions?

Stock solutions of this compound in a solvent should be stored at -80°C for long-term stability, potentially for up to one year. For shorter-term storage, -20°C is also an option. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: My this compound is not dissolving completely. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

-

Increase the volume of the solvent: The concentration you are trying to achieve may be above the solubility limit.

-

Gentle warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. However, be cautious as excessive heat can degrade the compound.

-

Sonication: Use a sonicator bath to break up any clumps and enhance dissolution.

-

Use a co-solvent system: For aqueous-based assays, preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common strategy.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is generally not recommended due to its likely poor aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then serially dilute it into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5% for in vitro assays).

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

| Problem | Possible Cause | Recommended Solution |

| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the final aqueous solution has been exceeded. The percentage of organic solvent is too low to maintain solubility. | - Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, if your experiment allows. - Prepare a more dilute stock solution in the organic solvent before diluting into the aqueous buffer. - Consider using a co-solvent system, such as the one described in the in vivo formulation protocol below. - Add a non-ionic surfactant like Tween® 80 or a solubilizing agent like PEG300 to your aqueous buffer. |

| Cloudy or hazy solution | The compound is not fully dissolved or is forming fine precipitates. | - Gently warm the solution while stirring. - Use a sonicator to aid dissolution. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, though this may reduce the actual concentration. |

| Difficulty dissolving the powder initially | The compound may be statically charged or clumped together. | - Tap the vial gently to settle the powder at the bottom before adding the solvent. - Add a small amount of solvent to wet the powder and form a paste before adding the remaining solvent. - Vortex the solution for a longer duration. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder.

-

Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).

-

Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to assist dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is based on an example formulation and may need to be optimized for your specific application.

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

Prepare Co-Solvent Mixture: In a separate tube, prepare the co-solvent vehicle by mixing:

-

30% PEG300

-

5% Tween® 80

-

60% Saline or PBS

-

-

Final Formulation: Slowly add the this compound DMSO stock solution to the co-solvent vehicle to achieve the desired final working concentration (e.g., 2 mg/mL). Ensure the final DMSO concentration is appropriate for your animal model (typically ≤5-10%).

-

Mix Thoroughly: Vortex the final formulation to ensure it is a clear, homogeneous solution.

Visualizing Experimental Workflows

Signaling Pathway Diagram

Technical Support Center: Investigating Off-Target Effects of Novel DHFR Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of novel Dihydrofolate Reductase (DHFR) inhibitors, such as Dhfr-IN-17.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a DHFR inhibitor?

A DHFR inhibitor competitively binds to Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF is a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are all necessary for DNA replication and cell proliferation.[1][5] Consequently, inhibition of DHFR leads to the arrest of cell growth and division.[5]

Q2: Why is it critical to investigate the off-target effects of a novel DHFR inhibitor?

While potent on-target activity is desired, binding to unintended proteins, known as off-target effects, can lead to a variety of undesirable outcomes. These can range from misleading experimental results in a research setting to adverse drug reactions and toxicity in a clinical context. A thorough investigation of off-target effects is essential to accurately interpret cellular phenotypes, predict potential liabilities, and ensure the safety and efficacy of a potential therapeutic agent.

Q3: What are the common initial steps to profile the off-target effects of a new DHFR inhibitor?

A typical initial off-target profiling workflow includes:

-

In Silico Analysis: Computational modeling to predict potential off-target interactions based on the compound's structure.

-

Broad Kinase Panel Screening: A biochemical screen against a large panel of kinases to identify any potential inhibitory activity, as kinases are a common class of off-targets.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and to identify potential off-targets that are stabilized or destabilized by the compound.[6][7]

-

Proteomic Profiling: Employing techniques like mass spectrometry to observe changes in the proteome of cells treated with the inhibitor, which can reveal affected pathways and potential off-targets.

Q4: My DHFR inhibitor shows a phenotype in cells that cannot be explained by DHFR inhibition alone. What could be the cause?